

Application Notes and Protocols for Antimony-125 Determination via Neutron Activation Analysis

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Compound of Interest

Compound Name: Antimony-125

Cat. No.: B081612

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Introduction

Neutron Activation Analysis (NAA) is a highly sensitive, non-destructive nuclear analytical technique used for determining the elemental composition of a wide variety of materials.^{[1][2]} It is particularly useful for trace element analysis, with detection limits in the parts per million (ppm) to parts per billion (ppb) range for many elements.^[1] This document provides detailed application notes and protocols for the use of **Antimony-125** (^{125}Sb) in Neutron Activation Analysis. While NAA more commonly utilizes the shorter-lived isotopes ^{122}Sb and ^{124}Sb for antimony determination, the longer half-life of ^{125}Sb (2.758 years) makes it a useful indicator for long-term studies or in scenarios where delayed analysis is necessary.^[3]

Antimony and its compounds are of increasing environmental and toxicological concern.^[3] Furthermore, antimony is used in various industrial applications, including flame retardants, plastics, and alloys, making its quantification crucial for quality control and safety assessment.^{[4][5]}

Principle of the Method

Neutron Activation Analysis involves the irradiation of a sample with neutrons, typically from a nuclear reactor.^{[1][2]} When a stable isotope of an element captures a neutron, it can become a

radioactive isotope. This newly formed radionuclide decays by emitting characteristic gamma rays. The energy of these gamma rays is unique to the decaying isotope, acting as a "fingerprint" for the element, while the intensity of the gamma rays is proportional to the amount of the element in the sample.[1][2]

The determination of antimony using ^{125}Sb is based on the double neutron capture of the stable isotope ^{123}Sb , or more significantly, the neutron capture by ^{124}Sb , which is itself produced by neutron capture of ^{123}Sb . The long half-life of ^{125}Sb allows for the decay of short-lived interfering radionuclides before measurement, potentially simplifying the gamma-ray spectrum.

Nuclear Data for Antimony-125

Accurate quantification in NAA relies on precise nuclear data. The following table summarizes the key nuclear properties of **Antimony-125** relevant to this application.

Parameter	Value	Reference
Half-life ($T_{1/2}$)	2.75856 ± 0.00025 years	MIRD
Decay Mode	β^-	[6]
Daughter Nuclide	^{125}Te	[6]
Thermal Neutron Capture Cross Section of ^{124}Sb (for production of ^{125}Sb)	$17.4 +2.8/-2.5$ barns	[7][8]

The most prominent gamma-ray energies and their emission probabilities for the decay of ^{125}Sb are crucial for its identification and quantification.

Gamma-Ray Energy (keV)	Emission Probability (%)	Reference
176.314 ± 0.002	6.82	[9]
380.452 ± 0.008	1.52	[9]
427.874 ± 0.004	29.55	[9]
463.365 ± 0.004	10.48	[9]
600.60	17.9	[10]
635.95	11.3	[10]

Experimental Protocol

The following protocol is a generalized procedure based on established methodologies, including the principles outlined in ASTM E3063-16 for antimony determination by NAA.[4][5][11]

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.

- Solid Samples:
 - Homogenize the sample by grinding, milling, or blending.
 - Weigh an appropriate amount of the homogenized sample (typically 50-500 mg, depending on the expected antimony concentration and the neutron flux of the reactor) into a clean irradiation vial.[1] High-purity polyethylene or quartz vials are commonly used.
 - For geological and biological materials, samples may be dried at 85°C for 24 hours to determine moisture content and express results on a dry weight basis.[12]
- Liquid Samples:
 - Pipette a known volume of the liquid sample into an irradiation vial.
 - If necessary, evaporate the solvent under controlled conditions to concentrate the sample.

- Alternatively, liquid samples can be adsorbed onto a high-purity substrate.
- Standards and Controls:
 - Prepare comparator standards by using a certified antimony standard solution. A known amount of the standard solution can be pipetted onto a high-purity filter paper or mixed with a matrix similar to the samples.
 - Include a blank (empty vial or a vial with the matrix material) to assess any contamination from the vials or handling.
 - Certified Reference Materials (CRMs) with known antimony concentrations should be included in each batch to validate the accuracy of the analysis.[\[12\]](#)

Irradiation

The irradiation parameters must be carefully chosen to achieve the desired sensitivity.

- Neutron Source: A nuclear research reactor with a well-characterized thermal neutron flux is required.
- Neutron Flux: A thermal neutron flux in the range of 10^{12} to 10^{14} n·cm⁻²·s⁻¹ is typical.[\[3\]](#)
- Irradiation Time: The irradiation time will depend on the neutron flux and the expected antimony concentration. For the production of ¹²⁵Sb, longer irradiation times (several hours to days) are generally required due to the need for double neutron capture or the capture by the intermediate ¹²⁴Sb.
- Sample Encapsulation: The sealed vials containing the samples, standards, and blanks are placed in a larger container (often called a "rabbit") for transport into the reactor core.

Post-Irradiation Decay (Cooling)

After irradiation, the samples are highly radioactive. A decay or "cooling" period is necessary to allow for the decay of short-lived interfering radionuclides.

- Decay Time: For the measurement of ¹²⁵Sb, a long decay period (weeks to months) is advantageous. This allows the much more intense activities of shorter-lived isotopes, such

as ^{122}Sb (half-life 2.7 days) and ^{124}Sb (half-life 60.2 days), to decrease significantly, reducing spectral interferences and the overall dead time of the detector system.[12]

Gamma-Ray Spectrometry

The gamma rays emitted from the activated samples are measured using a high-resolution gamma-ray spectrometer.

- **Detector:** A high-purity germanium (HPGe) detector is used for its excellent energy resolution, which is necessary to distinguish between the numerous gamma-ray peaks in a complex spectrum.[3]
- **Counting Geometry:** It is crucial to maintain a reproducible counting geometry for all samples and standards to ensure accurate comparison of their activities. The distance from the sample to the detector should be adjusted to keep the detector dead time at an acceptable level (typically <10%).[12]
- **Counting Time:** The counting time for each sample will depend on the activity of ^{125}Sb and the desired statistical precision. Longer counting times will improve the signal-to-noise ratio.
- **Data Acquisition:** The signals from the detector are processed by a multi-channel analyzer (MCA) to generate a gamma-ray spectrum (a plot of the number of gamma rays detected versus their energy).

Data Analysis and Quantification

The concentration of antimony in the sample is determined by comparing the net peak area of a characteristic gamma ray of ^{125}Sb in the sample spectrum to that in the standard spectrum.

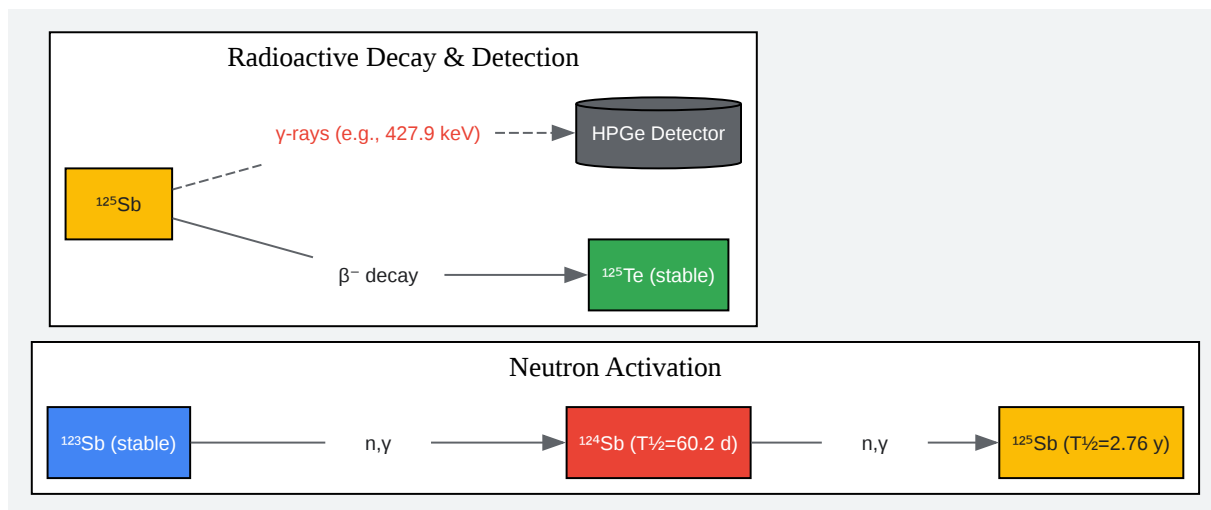
- **Peak Identification:** Identify the characteristic gamma-ray peaks of ^{125}Sb in the spectrum (e.g., at 427.9 keV, 463.4 keV, 600.6 keV, and 635.9 keV).[9][10]
- **Net Peak Area Calculation:** The net area of the chosen peak is calculated by subtracting the background continuum from the total counts in the peak region.
- **Concentration Calculation:** The concentration of antimony in the sample is calculated using the following formula:

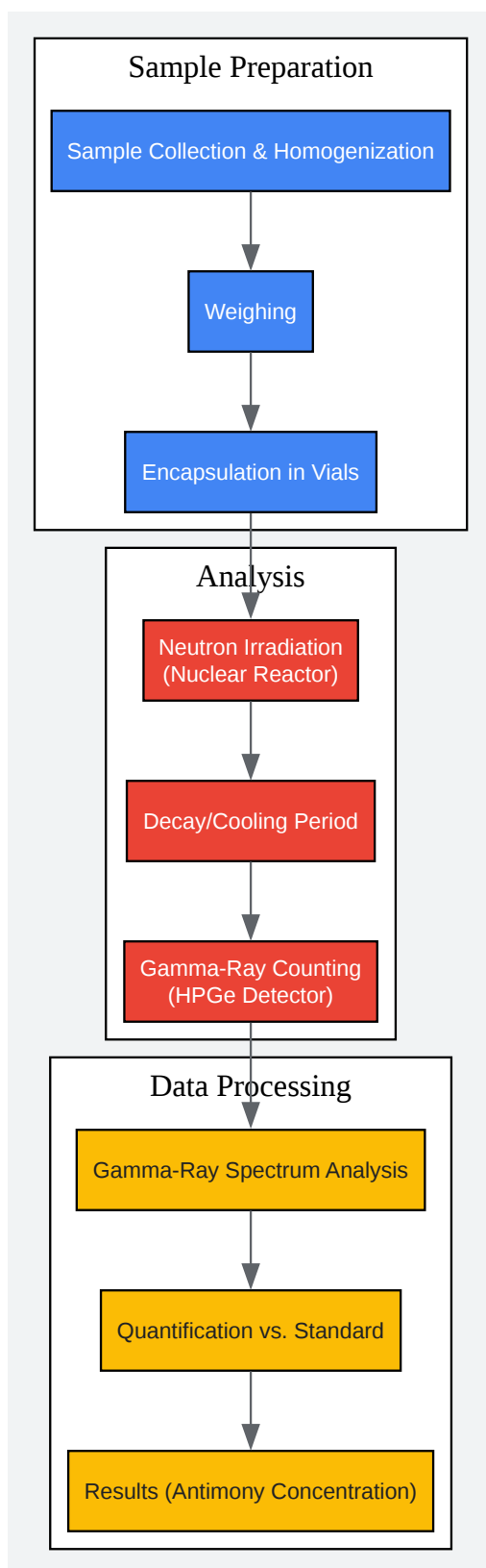
$$\text{Concentration_sample} = (\text{Net Peak Area_sample} / \text{Counting Time_sample} / \text{Mass_sample}) * (\text{Mass_standard} / \text{Net Peak Area_standard} / \text{Counting Time_standard}) * \text{Concentration_standard}$$

- Corrections: Corrections may be necessary for pulse pile-up, dead time, and neutron flux variations (if a flux monitor is used).

Mandatory Visualizations

Nuclear Reaction and Decay Scheme for ^{125}Sb Production and Measurement





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